molecular formula C22H24N2O8 B12069637 Z-Tyr-Glu-OH CAS No. 988-70-5

Z-Tyr-Glu-OH

Cat. No.: B12069637
CAS No.: 988-70-5
M. Wt: 444.4 g/mol
InChI Key: ARAWERCUGGAGFN-ROUUACIJSA-N
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Description

Z-Tyr-Glu-OH is a synthetic dipeptide derivative featuring tyrosine (Tyr) and glutamic acid (Glu) residues. The tyrosine amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, a common strategy in peptide synthesis to prevent unwanted side reactions during coupling . The carboxyl group of glutamic acid remains free, contributing to the compound’s acidity and solubility profile. This dipeptide is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for larger peptides or modified proteins. Its structural features, such as the aromatic phenol group in tyrosine and the carboxylic acid in glutamic acid, enable diverse applications in biochemical research, including enzyme-substrate studies and receptor-ligand interactions.

Properties

CAS No.

988-70-5

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(20(28)23-17(21(29)30)10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)/t17-,18-/m0/s1

InChI Key

ARAWERCUGGAGFN-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Tyr-Glu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid support. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group. The next amino acid is then coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-Glu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carboxyl groups can yield alcohols .

Scientific Research Applications

Z-Tyr-Glu-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Tyr-Glu-OH involves its interaction with specific molecular targets. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of glutamic acid can form ionic bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Z-Tyr-Glu-OH’s properties and applications, we compare it with structurally or functionally related compounds, focusing on protecting groups , physicochemical properties , and biological roles .

2.1 Structural and Functional Analogues
Compound Name Structure/Sequence Protecting Groups Molecular Weight (g/mol) Key Features References
This compound Z-Tyr-Glu Z (Cbz) on Tyr ~315–330* Acidic dipeptide; free Glu carboxyl enhances solubility in aqueous buffers.
Z-Tyr-Tyr-OH Z-Tyr-Tyr Z on N-terminal Tyr 478.5 Dual Tyr residues; potential for π-π stacking interactions.
Ac-Glu-Tyr-OH Ac-Glu-Tyr Acetyl (Ac) on Glu ~280–300* Neutral charge at Glu; studied for stereoselective receptor binding.
Boc-Tyr(tBu)-OH Boc-Tyr(tBu) Boc on Tyr; tBu on phenolic O 371.4 Bulky tert-butyl group improves stability in organic solvents.
H-Glu-Tyr-OH.DEA H-Glu-Tyr with DEA salt None (free amino) ~300–320* Zwitterionic form; soluble in polar solvents.

*Note: Exact molecular weights depend on hydration and salt forms.

2.2 Key Differences
  • Protecting Groups :

    • This compound’s Cbz group is base-labile, making it suitable for Fmoc-based SPPS, whereas Boc-Tyr(tBu)-OH’s tert-butyl protection requires acidic cleavage .
    • Ac-Glu-Tyr-OH lacks a charged group on Glu, altering its interaction with chiral receptors compared to this compound’s anionic carboxylate .
  • Solubility and Stability :

    • This compound’s free Glu carboxyl enhances water solubility (~10–20 mg/mL in neutral pH), whereas Boc-Tyr(tBu)-OH is more soluble in organic solvents like DMF or DCM .
    • H-Glu-Tyr-OH.DEA, as a zwitterion, exhibits high aqueous solubility but lower stability in acidic conditions compared to Z-protected analogues .
  • Biological Interactions :

    • Ac-Glu-Tyr-OH demonstrates stereoselective binding to pseudopeptidic cages (e.g., CySer), with preference for the LL stereoisomer (binding constant K ~ 10³ M⁻¹) . This compound’s binding behavior remains unexplored but may differ due to the Cbz group’s steric bulk.
    • Ophthalmic Acid (H-γ-Glu-Abu-Gly-OH), a glutathione analogue, shares structural motifs with this compound but serves distinct roles in redox regulation .

Research Implications

  • Drug Design : The Cbz group in this compound may enhance peptide stability against proteases, a trait valuable in prodrug development.
  • Material Science: Its aromatic and acidic groups could facilitate self-assembly into nanostructures under controlled pH conditions.
  • Limitations : The lack of direct studies on this compound necessitates extrapolation from analogues. Future work should prioritize binding assays and stability profiling.

Biological Activity

Z-Tyr-Glu-OH, also known as Z-Tyrosine-Glutamic acid, is a dipeptide that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

1. Synthesis of this compound

This compound is primarily synthesized using solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and coupling reactions with reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Table 1: Synthesis Overview

StepDescription
1. AttachmentFirst amino acid attached to resin
2. DeprotectionRemoval of protective groups
3. CouplingAddition of the next amino acid
4. RepetitionRepeat until desired peptide sequence is achieved
5. PurificationHigh-performance liquid chromatography (HPLC) used for purification

The biological activity of this compound is largely attributed to its structural components, particularly the phenolic hydroxyl group from tyrosine and the carboxyl groups from glutamic acid. These functional groups enable interactions such as hydrogen bonding and ionic bonding, which can modulate enzyme activity and receptor interactions .

Key Interactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules.
  • Ionic Bonds : The carboxyl groups can interact with positively charged residues in proteins.

3. Biological Applications

This compound has been investigated for several biological applications:

A. Enzyme Kinetics

Research indicates that this compound serves as a substrate in enzymatic studies, helping to elucidate enzyme mechanisms and kinetics .

B. Therapeutic Potential

The compound has been explored for its potential antioxidant and anti-inflammatory properties . Studies suggest that it may mitigate oxidative stress by scavenging free radicals .

C. Cancer Research

This compound has shown promise in cancer research, particularly in studies involving zwitterionic polymers that enhance cellular specificity towards cancer cells .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound exhibits significant antioxidant activity, reducing oxidative damage in cellular models exposed to reactive oxygen species (ROS). The compound effectively decreased lipid peroxidation levels and increased the activity of endogenous antioxidant enzymes .

Case Study 2: Enzyme Interaction

In a comparative study on peptide substrates, this compound was evaluated against similar dipeptides for its interaction with pepsin at various pH levels. Results indicated that it was successfully cleaved into its constituent amino acids, suggesting its utility in digestive studies .

5. Comparison with Similar Compounds

This compound can be compared with other dipeptides to highlight its unique properties:

CompoundCompositionBiological Activity
Z-Gly-Tyr-OHGlycine + TyrosineLimited antioxidant properties
Z-Glu-Phe-OHGlutamic acid + PhenylalanineModerate anti-inflammatory effects
This compound Tyrosine + Glutamic acid Strong antioxidant and anti-inflammatory effects

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